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Compound of Interest

Compound Name:
2-(4-Fluorophenyl)-6-

methylmorpholine

CAS No.: 1099679-40-9

Cat. No.: B1517827

Get Quote

Executive Summary: The Privileged 2-Aryl-
Morpholine Scaffold
In modern medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold" due

to its ability to favorably modulate the physicochemical properties of drug candidates—

specifically by enhancing aqueous solubility, metabolic stability, and pharmacokinetic

profiles[1]. Within this structural class, 2-aryl-morpholines have emerged as highly versatile

pharmacophores.

The compound 2-(4-Fluorophenyl)-6-methylmorpholine (CAS: 1099679-40-9) represents a

highly optimized derivative within this family. The strategic placement of a fluorine atom at the

para-position of the phenyl ring serves a dual purpose: it significantly increases lipophilicity for

enhanced blood-brain barrier (BBB) penetration and blocks rapid cytochrome P450-mediated

oxidative metabolism at this metabolically vulnerable site[2]. Furthermore, the introduction of a

methyl group at the 6-position of the morpholine ring introduces steric constraints and chirality,

which are critical for dictating target selectivity between monoamine transporters and

neurokinin receptors[3].
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This technical guide synthesizes the current literature surrounding the bioactivity of this

scaffold, detailing its mechanistic pathways, structure-activity relationships (SAR), and

validated experimental protocols for its synthesis and evaluation.

Core Pharmacological Bioactivities
The bioactivity of 2-(4-fluorophenyl)-6-methylmorpholine and its direct structural analogs

(such as radafaxine and aprepitant precursors) bifurcates into two primary therapeutic

domains: Monoamine Reuptake Inhibition and Neurokinin-1 (NK1) Receptor Antagonism.

Monoamine Reuptake Inhibition (DAT/NET)
2-Aryl-morpholine derivatives are foundational to the development of norepinephrine-dopamine

reuptake inhibitors (NDRIs). Structural analogs like bupropion and its active metabolite

radafaxine[(+)-(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol] exert their

antidepressant and behavioral effects by blocking the dopamine transporter (DAT) and

norepinephrine transporter (NET)[3][4].

The 4-fluoro substitution on the phenyl ring, combined with morpholine ring alkylation (e.g., 6-

methyl), typically shifts the pharmacological profile toward a more potent and selective NET

inhibition compared to un-alkylated variants, making this scaffold highly relevant for research

into ADHD, neuropathic pain, and major depressive disorder[5].

Neurokinin-1 (NK1) Receptor Antagonism
The 2-aryl-morpholine core is also the critical structural backbone for high-affinity NK1 receptor

antagonists, most notably aprepitant[2][6]. The NK1 receptor, a G-protein coupled receptor

(GPCR), is activated by the neuropeptide Substance P. By physically blocking this binding site,

morpholine-derived antagonists prevent the downstream signaling cascade responsible for

chemotherapy-induced nausea and vomiting (CINV) and tumor cell proliferation[1][2]. The 4-

fluorophenyl moiety is specifically cited in the development of aprepitant as a modification

necessary to prevent metabolic deactivation while enhancing receptor-binding affinity[2].
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Caption: Simplified NK1 receptor signaling cascade and its pharmacological antagonism.

Quantitative Structure-Activity Relationship (QSAR)
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To contextualize the bioactivity of 2-(4-fluorophenyl)-6-methylmorpholine, it is essential to

compare it against established benchmarks within the 2-aryl-morpholine class. The table below

synthesizes representative in vitro binding affinities (IC₅₀ / Kᵢ) demonstrating how halogenation

and alkylation dictate target specificity[3][4][5].

Compound
Scaffold /
Analog

Phenyl
Substitutio
n

Morpholine
Substitutio
n

DAT IC₅₀
(µM)

NET IC₅₀
(µM)

NK1 Kᵢ (nM)

Bupropion

(Reference)
3-Chloro

None (Acyclic

Precursor)
> 10.0 ~ 1.5 > 1000

Radafaxine

Analog
3-Chloro

3,5,5-

Trimethyl
~ 2.1 ~ 0.3 > 1000

Aprepitant

Precursor

3,5-

Bis(trifluorom

ethyl)

2-Methyl, 3-

Oxo
> 10.0 > 10.0 < 1.0

Class

Representativ

e*

4-Fluoro 6-Methyl ~ 1.5 - 5.0 ~ 0.5 - 2.0 ~ 10 - 50

*Note: Values for the specific 4-fluoro-6-methyl derivative are extrapolated class-representative

ranges based on the established SAR of fluorinated and alkylated phenylmorpholines.

Experimental Workflows & Self-Validating Protocols
Synthesis via Reductive Amination and Cyclization
The construction of the 2-(4-fluorophenyl)-6-methylmorpholine core relies on the cyclization

of a vicinal amino alcohol[7]. The following protocol is designed with built-in causality checks to

ensure high yield and purity.

Step-by-Step Methodology:

Imine Formation: Dissolve 4-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (5 mL/g).

Add 1-amino-propan-2-ol (1.05 eq) dropwise at room temperature.
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Causality Check: Stir for 2 hours and monitor via TLC (Hexane:EtOAc 7:3). You must

confirm the complete disappearance of the aldehyde spot before proceeding. Premature

reduction will yield the uncyclized alcohol byproduct.

Reductive Cyclization: Cool the reaction vessel to 0 °C using an ice bath. Slowly add Sodium

Borohydride (NaBH₄) (1.5 eq) in portions.

Causality Check: The low temperature controls the exothermic reduction and prevents

unwanted side reactions. Stir for 12 hours, allowing the system to warm to room

temperature, facilitating the spontaneous intramolecular cyclization into the morpholine

ring.

Quenching & Extraction: Quench the reaction slowly with 1M HCl until pH ~7.

Causality Check: Precise pH control is critical; overly acidic conditions can protonate the

newly formed morpholine nitrogen, pulling the product into the aqueous layer during

extraction and ruining the yield.

Purification: Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and

concentrate in vacuo. Purify the free base via flash chromatography.

Step 1: Condensation 4-Fluorobenzaldehyde +
Amino alcohol Step 2: Imine Formation Schiff Base Intermediate MeOH, RT Step 3: Reduction NaBH4 at 0°C

 Complete
Consumption Step 4: Target Scaffold 2-(4-Fluorophenyl)-

6-methylmorpholine
 Cyclization Step5 QC Check
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Caption: Multi-step synthetic workflow and self-validating QC checkpoints for the morpholine

scaffold.

In Vitro Validation: Monoamine Transporter Uptake
Assay
To validate the bioactivity of synthesized 2-(4-fluorophenyl)-6-methylmorpholine, a functional

reuptake assay using human embryonic kidney (HEK293) cells stably expressing hDAT or

hNET is required[3].

Self-Validating Assay Protocol:
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Cell Preparation: Seed HEK293-hNET/hDAT cells in 96-well plates at 40,000 cells/well.

Incubate for 24 hours at 37°C.

Compound Incubation: Wash cells with assay buffer (HBSS containing Ca²⁺/Mg²⁺). Pre-

incubate cells with varying concentrations of the morpholine derivative (1 nM to 100 µM) for

30 minutes at 37°C.

Validation Control: Include a positive control (e.g., Radafaxine at 1 µM) and a vehicle

control (0.1% DMSO) to establish maximum and minimum inhibition baselines.

Substrate Addition: Add a fluorescent substrate (e.g., ASP+) or radiolabeled neurotransmitter

([³H]-Norepinephrine) and incubate for exactly 15 minutes.

Quantification & QC: Stop the reaction by washing three times with ice-cold buffer. Measure

intracellular fluorescence or radioactivity.

Assay Integrity Check: Calculate the Z'-factor using the positive and vehicle controls. A Z'-

factor > 0.5 is mandatory to confirm that the assay window is robust enough to yield

statistically significant IC₅₀ determinations for the test compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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